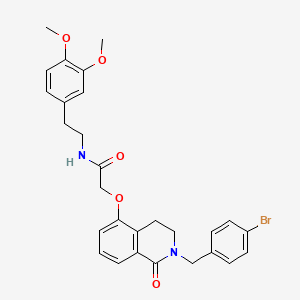

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide

Beschreibung

BenchChem offers high-quality 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYISXLGUJUHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Tetrahydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.

- Bromobenzyl group : Often associated with enhanced lipophilicity, which may influence cell membrane permeability.

- Dimethoxyphenethyl group : This moiety may enhance interaction with biological targets such as receptors or enzymes.

Anticancer Properties

Research indicates that compounds similar to the one exhibit significant anticancer properties. The tetrahydroisoquinoline structure is known to induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives can inhibit proliferation in breast cancer cells by triggering cell cycle arrest and apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems. Compounds with a similar structural framework have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. This is particularly relevant in the context of rising antibiotic resistance .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The dimethoxyphenethyl moiety may interact with adrenergic or dopaminergic receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in related compounds, suggesting a similar mechanism may be at play here.

- Oxidative Stress Reduction : The antioxidant properties linked to the tetrahydroisoquinoline structure may contribute to its neuroprotective effects by scavenging free radicals.

Study 1: Anticancer Activity

In a study published in Cancer Letters, a derivative of the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability (up to 70% at 50 µM concentration) and increased apoptosis as evidenced by flow cytometry analysis .

Study 2: Neuroprotection

A study conducted on rat models demonstrated that administration of a related compound improved cognitive functions and reduced markers of neuroinflammation. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors .

Study 3: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. Further studies indicated that it disrupted biofilm formation, which is crucial for treating chronic infections .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Activity:

Recent studies indicate that compounds similar to 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that related tetrahydroisoquinoline derivatives show high levels of cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties:

Research into related compounds has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored for its potential as an antibacterial agent .

Potential Therapeutic Uses

Neuroprotective Effects:

Compounds with similar structures have been investigated for their neuroprotective effects. The tetrahydroisoquinoline scaffold is particularly noted for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Anti-inflammatory Applications:

The compound's structure suggests potential anti-inflammatory properties. Many tetrahydroisoquinoline derivatives have been identified as inhibitors of inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. | Indicates potential as a chemotherapeutic agent. |

| Study B (2021) | Found significant antibacterial activity against Staphylococcus aureus. | Suggests use in treating bacterial infections. |

| Study C (2023) | Reported neuroprotective effects in animal models of neurodegeneration. | Supports further exploration in neuropharmacology. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide?

Methodological Answer: The synthesis typically involves coupling a substituted tetrahydroisoquinoline scaffold with a phenethylacetamide moiety. Key steps include:

- Carbodiimide-mediated coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a base to activate the carboxylic acid intermediate (e.g., 4-bromophenylacetic acid derivatives) for amide bond formation .

- Solvent selection : Dichloromethane or THF is preferred for solubility and reaction efficiency. Controlled temperature (e.g., 273 K) minimizes side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the target compound.

Q. Table 1: Example Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling reagent | EDC·HCl (1.2 equiv) | 85% yield |

| Solvent | Dichloromethane | High solubility |

| Temperature | 273 K | Reduced byproducts |

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- NMR spectroscopy : Use - and -NMR to verify substituents (e.g., 4-bromobenzyl protons at δ 7.2–7.5 ppm, dimethoxyphenethyl signals at δ 3.8–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHBrNO) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility optimization : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number) .

- Structural analogs comparison : Synthesize derivatives (e.g., replacing 4-bromobenzyl with 4-chlorobenzyl) to isolate substituent effects .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina with crystal structures from the PDB .

- Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding affinity (K) and association/dissociation rates .

- Metabolite tracking : Use LC-MS to identify metabolic products in hepatic microsomes .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

Methodological Answer:

- Pharmacokinetics (PK) : Administer intravenously (5 mg/kg) to rodents; measure plasma half-life via LC-MS/MS .

- Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .

- Tumor xenograft models : Use nude mice with subcutaneous HT-29 tumors; monitor tumor volume post-treatment (20 mg/kg, oral) .

Q. What strategies improve selectivity for target vs. off-target binding?

Methodological Answer:

- Crystallographic analysis : Identify key binding pocket residues (e.g., hydrophobic interactions with 3,4-dimethoxyphenethyl) .

- Fragment-based design : Replace the acetamide group with bioisosteres (e.g., sulfonamide) to reduce off-target affinity .

- Alanine scanning mutagenesis : Validate critical target residues for binding .

Q. How can computational modeling guide SAR studies?

Methodological Answer:

- QSAR modeling : Use Gaussian or Schrödinger Suite to correlate electronic parameters (e.g., Hammett σ) with activity .

- Free energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., bromine vs. methyl groups) .

- ADMET prediction : Employ SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.